5-chloro-N-(3-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-(3-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, chlorination, and the introduction of the oxan-4-yloxy group. Common reagents used in these reactions include chlorinating agents, amines, and alcohols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the oxan-4-yloxy moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The chloro groups on the aromatic ring are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for a variety of interactions with biological targets.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug discovery efforts.
Industry
In industry, this compound could be used in the development of new agrochemicals or materials. Its stability and reactivity profile might make it suitable for use in coatings, adhesives, or other specialized applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. Molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-chloro-2-methylphenyl)-6-(methoxy)pyridine-3-carboxamide
- 5-chloro-N-(3-chloro-2-methylphenyl)-6-(ethoxy)pyridine-3-carboxamide
- 5-chloro-N-(3-chloro-2-methylphenyl)-6-(propoxy)pyridine-3-carboxamide
Uniqueness
The unique feature of 5-chloro-N-(3-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is the presence of the oxan-4-yloxy group, which might confer specific reactivity or binding properties not seen in its analogs. This could make it particularly useful in applications where this functional group plays a critical role.
Properties
IUPAC Name |
5-chloro-N-(3-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-11-14(19)3-2-4-16(11)22-17(23)12-9-15(20)18(21-10-12)25-13-5-7-24-8-6-13/h2-4,9-10,13H,5-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYCCIXDXYKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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